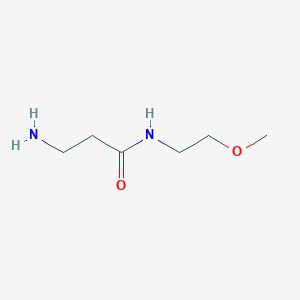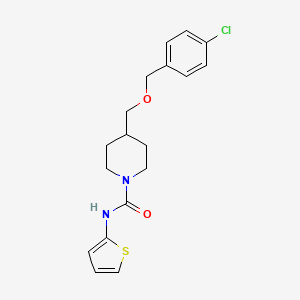![molecular formula C21H19ClN4O3S2 B2652891 N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1111433-79-4](/img/structure/B2652891.png)
N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O3S2 and its molecular weight is 474.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of PI3Kα and mTOR
A study by Stec et al. (2011) investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on various 6,5-heterocycles to improve metabolic stability. The research highlighted the design of potent and efficacious inhibitors for PI3Kα and mTOR in vitro and in vivo, providing insights into modifications to enhance metabolic stability and reduce deacetylation, suggesting potential applications in cancer therapy and metabolic diseases (Stec et al., 2011).
Synthesis and Evaluation as Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating their potential as therapeutic agents for inflammation and pain (Abu-Hashem et al., 2020).
Antitumor Activity
Yurttaş et al. (2015) explored the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings. These compounds were screened for potential antitumor activity in vitro against human tumor cell lines, demonstrating the role of the 2-(4-aminophenyl)benzothiazole structure in exhibiting considerable anticancer activity against some cancer cell lines. This study opens pathways for the development of novel anticancer agents (Yurttaş et al., 2015).
Src Kinase Inhibitory and Anticancer Activities
Fallah-Tafti et al. (2011) synthesized and evaluated thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. The study indicated that these compounds, particularly the unsubstituted N-benzyl derivative, showed inhibition of c-Src kinase and inhibition of cell proliferation in various cancer cell lines, highlighting their potential as Src kinase inhibitors for cancer treatment (Fallah-Tafti et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) performed spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, focusing on ligand-protein interactions and modeling their photovoltaic efficiency. This research aimed at understanding the electronic properties and potential use of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a broader application in renewable energy and bioactive molecular design (Mary et al., 2020).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-3-26-17-10-5-4-7-14(17)20-18(31(26,28)29)11-23-21(25-20)30-12-19(27)24-16-9-6-8-15(22)13(16)2/h4-11H,3,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBKHRVARCQPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2652808.png)






![3-[2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B2652821.png)
![2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE](/img/structure/B2652822.png)

![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)
![3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2652827.png)

![2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2652831.png)
